2-Methyltetracosanoic acid
Description
2-Methyltetracosanoic acid (CAS: 62764-46-9) is a branched-chain fatty acid with the molecular formula C25H50O2 and a molecular weight of 382.66 g/mol . Structurally, it features a methyl group at the second carbon of a 24-carbon carboxylic acid backbone. This compound is commercially available with high purity (≥98%) in quantities ranging from 100 mg to 1 g, priced between $800 and $3,609, depending on scale .
Its primary applications include use as an intermediate in chemical synthesis and laboratory research, with strict handling protocols to avoid exposure .
Properties
IUPAC Name |
2-methyltetracosanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(2)25(26)27/h24H,3-23H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBUIOAAVPBXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620027 | |
| Record name | 2-Methyltetracosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62764-46-9 | |
| Record name | 2-Methyltetracosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyltetracosanoic acid typically involves the methylation of tetracosanoic acid. One common method is the use of sodium butanolate as a catalyst in the methylation process. The reaction conditions often require heating and vacuum distillation to obtain the desired product .
Industrial Production Methods
Industrial production of 2-Methyltetracosanoic acid may involve large-scale methylation processes using similar catalysts and reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyltetracosanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyltetracosanoic acid has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular processes and as a component of lipid membranes.
Medicine: Investigated for its potential therapeutic properties and as a biomarker for certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyltetracosanoic acid involves its interaction with cellular membranes and enzymes. The methyl-branched structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes, influencing metabolic pathways and cellular signaling processes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations:
- Chain Length and Branching: 2-Methyltetracosanoic acid has the longest carbon chain (C24) among the compared compounds. Methyl tetracosanoate shares the same chain length but differs in functional group (ester vs. acid) .
- Hydroxy derivatives (e.g., Methyl 2-hydroxytetracosanoate) exhibit polarity due to the hydroxyl group, influencing solubility and biological activity .
Key Observations:
- Toxicity : 2-(Tetradecylthio)acetic acid is the only compound with explicit irritant hazards (H315/H319), likely due to its thioether group .
- Storage: All compounds require dry, cool storage, but methyl tetracosanoate and 2-methyltetracosanoic acid emphasize strict containment to prevent degradation .
Biological Activity
2-Methyltetracosanoic acid, also known as 2-methyl-lignoceric acid, is a very long-chain saturated fatty acid with a molecular formula of C25H50O2. It is a derivative of tetracosanoic acid (lignoceric acid) and is characterized by the presence of a methyl group at the second carbon position. This compound is of interest due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
- Molecular Structure : 2-Methyltetracosanoic acid consists of a straight-chain structure with 25 carbon atoms.
- Solubility : It is hydrophobic and practically insoluble in water, which affects its bioavailability and interaction with biological systems.
Antimicrobial Activity
Research has indicated that very long-chain fatty acids, including 2-methyltetracosanoic acid, exhibit antimicrobial properties. A study demonstrated that hexane extracts containing such fatty acids showed moderate antimicrobial activity against various bacteria and fungi. The effectiveness varied among different strains, suggesting that the fatty acid's structure plays a crucial role in its bioactivity .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Bacillus subtilis | 16.3 - 20.7 |
| Escherichia coli | 15.5 - 17.0 |
| Staphylococcus aureus | 10.8 - 13.5 |
| Pseudomonas aeruginosa | Resistant |
| Candida albicans | Moderate activity |
Antioxidant Activity
The antioxidant potential of 2-methyltetracosanoic acid has been evaluated through various assays, including the DPPH radical scavenging method. The results suggest that it can effectively scavenge free radicals, contributing to its protective effects against oxidative stress .
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various fatty acids, including 2-methyltetracosanoic acid, researchers found that the compound exhibited significant inhibitory effects on certain Gram-positive bacteria. The study involved disc diffusion methods to measure inhibition zones against selected microorganisms, confirming its potential as a natural antimicrobial agent .
Research on Anti-inflammatory Properties
A recent investigation into the anti-inflammatory effects of long-chain fatty acids highlighted that compounds like 2-methyltetracosanoic acid may modulate inflammatory pathways. The study utilized cytokine-stimulated cell lines to assess the expression levels of matrix metalloproteinases (MMPs), which are critical in inflammation and tissue remodeling. Results indicated that treatment with this fatty acid could downregulate MMP expression, suggesting its therapeutic potential in inflammatory conditions .
The biological activity of 2-methyltetracosanoic acid can be attributed to several mechanisms:
- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and function.
- Signal Transduction Modulation : The compound may influence signaling pathways related to inflammation and oxidative stress responses.
- Direct Antimicrobial Action : By disrupting microbial cell membranes or interfering with metabolic processes.
Q & A
Q. What are the recommended safety protocols for handling 2-Methyltetracosanoic acid in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations and seek medical evaluation .
- Storage : Store in airtight containers at 2–8°C, away from incompatible materials like strong oxidizers or acids .
Q. How can researchers characterize the purity and structural integrity of 2-Methyltetracosanoic acid?
Methodological Answer:
- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 columns) to assess purity. Calibrate with certified reference standards .
- Spectroscopy : Confirm structural identity via H NMR (peaks at δ 0.8–1.5 ppm for methyl branches) and FT-IR (C=O stretch ~1700 cm) .
- Melting Point Analysis : Compare observed melting points (±2°C) to literature values to detect impurities .
Q. What are the optimal storage conditions to maintain the stability of 2-Methyltetracosanoic acid?
Methodological Answer:
- Temperature Control : Store at –20°C for long-term stability; avoid repeated freeze-thaw cycles to prevent degradation .
- Moisture Prevention : Use desiccants (e.g., silica gel) in storage containers to inhibit hydrolysis .
- Light Sensitivity : Protect from UV exposure by using amber glass vials .
Advanced Research Questions
Q. How should researchers design experiments to investigate the thermal degradation pathways of 2-Methyltetracosanoic acid?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition temperatures and volatile byproducts .
- Kinetic Modeling : Apply the Friedman isoconversional method to calculate activation energies () for degradation steps .
- Product Identification : Use GC-MS or LC-QTOF to characterize degradation products (e.g., shorter-chain acids or ketones) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in studies involving 2-Methyltetracosanoic acid?
Methodological Answer:
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to estimate EC values. Validate with bootstrapping for confidence intervals .
- ANOVA with Post Hoc Tests : Compare means across dose groups; use Tukey’s HSD to adjust for multiple comparisons .
- Meta-Analysis : Aggregate data from independent studies using random-effects models to account for heterogeneity .
Q. How can contradictions in experimental data on the solubility of 2-Methyltetracosanoic acid in different solvents be resolved?
Methodological Answer:
- Standardized Protocols : Replicate experiments under controlled conditions (e.g., 25°C, 1 atm) using USP-grade solvents .
- Ternary Phase Diagrams : Map solubility in solvent mixtures (e.g., ethanol/water) to identify co-solvency effects .
- Machine Learning : Train models on existing solubility datasets to predict outliers and identify confounding variables (e.g., impurities) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
